2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
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Properties
CAS No. |
893789-38-3 |
|---|---|
Molecular Formula |
C19H15BrClN3O4S2 |
Molecular Weight |
528.82 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O4S2/c1-11-14(21)3-2-4-15(11)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
IZOIYFWFKRSFIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pyrimidine derivatives. Pyrimidines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrimidine core with various substituents that enhance its biological activity. The presence of a bromophenyl group and a sulfonyl moiety is particularly noteworthy for its potential interactions in biological systems.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties . The compound has shown promising results against various strains of bacteria and fungi. For instance:
- In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound exhibited antifungal effects against Candida albicans, which is critical in treating opportunistic infections .
Anticancer Activity
Research indicates that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated for its anticancer properties:
- It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells .
- Structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance anticancer efficacy, making this compound a candidate for further development .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for bacterial and cancer cell proliferation.
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to reduced viability of pathogens or cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, contributing to their cytotoxic effects .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of similar pyrimidine derivatives:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Nagaraj & Reddy (2008) | 4-[3-(2-Amino-4-(4-chlorophenyl)pyrimidine-6-yl)-4-hydroxybenzyl]-2-(amino-4-(4-methoxyphenyl)pyrimidine-6-yl) phenol | Antimicrobial | Active against E. coli and S. aureus |
| Ramiz et al. (2015) | 2,6-disubstituted pyrimidines | Antibacterial | High activity against B. subtilis with MIC values of 75 µg/mL |
| Chikhalia et al. (2010) | New pyrimidine derivatives | Antifungal | Higher activity than standard drugs against C. albicans |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. The sulfonamide group is particularly known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of pyrimidines can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in cell proliferation. Compounds in this class have been reported to target pathways critical for cancer cell survival, thereby offering therapeutic benefits in oncology .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds structurally related to 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide:
- Antimicrobial Activity : A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Research indicated that compounds with bromophenyl and sulfonamide functionalities showed promising results in inhibiting cancer cell lines in vitro .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that this class of compounds could effectively inhibit key metabolic enzymes involved in cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
